Product packaging for Iloprost-d4 (Major)(Cat. No.:)

Iloprost-d4 (Major)

Cat. No.: B13447711
M. Wt: 364.5 g/mol
InChI Key: HIFJCPQKFCZDDL-GYJNXEMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iloprost-d4 (Major) is a deuterium-labeled synthetic analog of prostacyclin (PGI2), a naturally occurring prostanoid. It is a stable isotope-labeled internal standard critical for the quantitative bioanalysis of iloprost in research settings, using techniques such as mass spectrometry. As a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR), Iloprost-d4 mirrors the pharmacological activity of its non-labeled counterpart. Its primary research value lies in enabling precise pharmacokinetic and metabolic studies of iloprost, helping to elucidate its absorption, distribution, metabolism, and excretion profiles. Iloprost is a well-characterized vasodilator and inhibitor of platelet aggregation. Its mechanism of action involves binding to the IP receptor on vascular smooth muscle cells and platelets. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which in vascular smooth muscle causes relaxation and vasodilation, and in platelets inhibits aggregation by preventing the activation of glycoprotein IIb/IIIa receptors. Research applications for Iloprost and its analogs, and by extension Iloprost-d4 as a research tool, extend to studies of pulmonary arterial hypertension (PAH), scleroderma, Raynaud's phenomenon, and ischemia. In these contexts, the compound's role in elevating cAMP and its subsequent effects on vascular tone and platelet function are of significant investigative interest. This product is presented as a pale yellow oil and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B13447711 Iloprost-d4 (Major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O4

Molecular Weight

364.5 g/mol

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-3,3,4,4-tetradeuteriopentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i5D2,6D2

InChI Key

HIFJCPQKFCZDDL-GYJNXEMESA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation

The synthesis of Iloprost-d4 involves the strategic replacement of four hydrogen atoms with deuterium (B1214612) atoms. vulcanchem.com This process is carefully designed to produce a molecule that is chemically almost identical to Iloprost (B1671730) but with a higher molecular weight, allowing it to be distinguished in analytical assays.

Synthetic Strategies for Deuterium Labeling of Iloprost

The introduction of deuterium into the Iloprost structure is achieved through specialized synthetic methods. Common strategies include catalytic hydrogen-deuterium exchange and the incorporation of deuterated building blocks during the assembly of the prostaglandin (B15479496) backbone. vulcanchem.com These methods aim for regioselectivity, ensuring that deuterium atoms are placed at specific, metabolically stable positions within the molecule. This is crucial to prevent the loss of the isotopic label during biological studies. vulcanchem.com

One approach to achieve regioselective deuteration in prostaglandin synthesis involves the use of specific catalysts, such as Wilkinson's catalyst, under a deuterium gas atmosphere. nih.gov This method allows for the deuteration of specific double bonds within the prostaglandin structure while leaving others intact. nih.gov Another strategy involves the chemical modification of precursor molecules to introduce deuterium at desired locations before the final assembly of the Iloprost molecule. nih.gov

Precursor Selection and Isotopic Enrichment

The synthesis of Iloprost-d4 begins with the careful selection of precursor molecules. These precursors are either commercially available deuterated starting materials or are specifically synthesized to contain deuterium at the desired positions. nih.gov The goal is to achieve high isotopic enrichment, meaning that the vast majority of the final Iloprost-d4 molecules contain the full set of four deuterium atoms. thermofisher.com

The isotopic enrichment process is critical for the utility of Iloprost-d4 as an internal standard. High isotopic purity ensures a strong and distinct signal in mass spectrometry, allowing for accurate and precise quantification of the non-deuterated Iloprost in a sample. nih.govresearchgate.net

Isotopic Purity and Chemical Characterization for Research Applications

Spectroscopic Confirmation (e.g., NMR, IR)

Spectroscopic methods are essential for confirming the structure and isotopic labeling of Iloprost-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are powerful tools for determining the exact location of the deuterium atoms within the molecule. epo.org While specific NMR data for Iloprost-d4 is not widely published in publicly available literature, the principles of NMR spectroscopy are routinely applied in the characterization of deuterated compounds to verify the success of the labeling process. epo.orggoogle.com ³¹P-NMR has been used to study the effects of the non-deuterated Iloprost on myocardial metabolism, demonstrating the utility of NMR in prostaglandin research. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the Iloprost-d4 molecule. researchgate.netmdpi-res.com The substitution of hydrogen with deuterium can cause a noticeable shift in the vibrational frequencies of certain bonds, providing further evidence of successful deuteration.

Chromatographic Purity Assessment

Chromatographic techniques are employed to assess the chemical purity of Iloprost-d4, ensuring that it is free from starting materials, byproducts, and other impurities. wdh.ac.idscribd.com

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of pharmaceutical compounds. wdh.ac.idscribd.com For Iloprost-d4, HPLC analysis would be used to confirm that the sample consists of a single major peak, indicating a high degree of chemical purity. lgcstandards.com The retention time of Iloprost-d4 is expected to be nearly identical to that of unlabeled Iloprost due to their similar chemical structures. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing deuterated compounds. It not only confirms the purity of the sample but also provides the exact mass of the molecule, verifying the incorporation of the four deuterium atoms. vulcanchem.comnih.govresearchgate.net The mass spectrum of Iloprost-d4 will show a molecular ion peak that is four mass units higher than that of unlabeled Iloprost. vulcanchem.com

Interactive Data Table: Chemical Properties of Iloprost and Iloprost-d4

PropertyIloprostIloprost-d4 (Major)
Molecular Formula C₂₂H₃₂O₄C₂₂H₂₈D₄O₄
Molecular Weight 360.49 g/mol 364.51 g/mol
CAS Number 78919-13-81035094-10-0

Advanced Analytical Methodologies for Iloprost D4 Major

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the cornerstone for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and robustness. For Iloprost-d4, this technique is indispensable for accurate quantification in complex biological matrices.

Method Development and Validation for Quantification in Biological Matrices

The development of a robust LC-MS/MS method for Iloprost-d4 quantification involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. The primary goal is to develop a method that is not only rapid and precise but also sensitive enough for routine clinical analysis. turkjps.org

A crucial aspect of method development is the validation process, which ensures the reliability of the analytical data. Validation is typically performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). turkjps.org Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. For instance, a validated LC-MS/MS method for a related compound demonstrated a linear range of 0.1–50 ng/mL in human plasma. vulcanchem.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Intra-day and inter-day precision are assessed, with coefficients of variation ideally below 15%. vulcanchem.comnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. Mean extraction recoveries are often expected to be consistent and reproducible. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. The use of a deuterated internal standard like Iloprost-d4 helps to compensate for these effects. vulcanchem.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Sample preparation is a critical step to remove interferences and concentrate the analyte. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. turkjps.orgnih.gov The choice of extraction method depends on the properties of the analyte and the nature of the biological matrix, which can include plasma, urine, and various tissues. vulcanchem.com

Optimization of Chromatographic Separation Techniques (e.g., UPLC, HPLC)

Chromatographic separation is essential to resolve Iloprost-d4 from endogenous interferences and other compounds in the sample. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are utilized for this purpose. iajps.com

UPLC offers several advantages over traditional HPLC, including improved resolution, speed, and sensitivity. iajps.comijsrtjournal.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. ijsrtjournal.com The enhanced separation efficiency of UPLC results in narrower peaks, leading to increased sensitivity in the mass spectrometer. ijsrtjournal.com

The choice of the stationary phase is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used for the analysis of prostaglandins (B1171923) and their analogs. researchgate.net The mobile phase typically consists of a mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. nih.gov

The optimization of chromatographic conditions involves adjusting parameters such as the column type, mobile phase composition, flow rate, and column temperature to achieve the best possible separation in the shortest amount of time.

Mass Spectrometric Detection Parameters

Mass spectrometry provides the high selectivity and sensitivity required for the quantification of Iloprost-d4 at low concentrations.

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of prostaglandins and their analogs because it is a soft ionization method that minimizes fragmentation in the source, preserving the molecular ion. nih.govgoogle.com ESI can be operated in either positive or negative ion mode. For Iloprost (B1671730), which has a carboxylic acid group, negative ion mode is often preferred as it readily forms [M-H]⁻ ions. nih.gov However, positive ion mode can also be utilized. The choice of ionization mode depends on the specific compound and the desired sensitivity.

Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection. In MS/MS, the precursor ion (the molecular ion or a prominent adduct ion) of Iloprost-d4 is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.net

The fragmentation of Iloprost would be similar to its deuterated counterpart. For Iloprost (m/z 359.1 in negative ion mode), a common transition is to the product ion at m/z 231.2. nih.gov The fragmentation pathways are determined by the structure of the molecule, and understanding these pathways is crucial for selecting the most intense and specific transitions for quantification. gre.ac.uk The mass shift of +4 amu for Iloprost-d4 compared to Iloprost allows for its use as an internal standard without interfering with the detection of the parent compound. vulcanchem.com

The use of deuterated internal standards is a common practice in quantitative mass spectrometry. scielo.org.mx Iloprost-d4 is an ideal internal standard for Iloprost analysis because it has nearly identical chemical and physical properties, leading to similar chromatographic retention times and extraction efficiencies. vulcanchem.com

However, a potential consideration is the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium (B1214612) can slightly alter the rate of chemical reactions, including metabolic processes. scielo.org.mxnih.gov While the C-D bond is stronger than the C-H bond, leading to slower cleavage, this is generally not a significant issue for Iloprost-d4 when used as an internal standard in bioanalytical methods, as it is added to the sample just before extraction and is not metabolized. scielo.org.mx The primary purpose of the deuterium labeling in this context is to provide a mass-differentiated version of the analyte for accurate quantification. vulcanchem.com The change in mass due to deuterium substitution also affects vibrational frequencies, which can be observed in spectroscopic analyses but is not a primary concern for its use as an internal standard in LC-MS/MS. libretexts.org

Fragmentation Pathways and Product Ion Scanning (MS/MS)

Internal Standard Utilization and Matrix Effect Mitigation

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for ensuring accuracy and precision. biopharmaservices.com The ideal IS co-elutes with the analyte and exhibits similar extraction recovery and ionization response. aptochem.com Stable isotope-labeled (SIL) compounds, such as Iloprost-d4, are considered the gold standard for use as internal standards in mass spectrometry. biopharmaservices.comaptochem.comclearsynth.com

The primary advantage of using a deuterated internal standard like Iloprost-d4 lies in its ability to compensate for variability during sample preparation and analysis. biopharmaservices.com Its chemical and physical properties are nearly identical to the non-deuterated Iloprost, ensuring it behaves similarly during extraction, chromatography, and ionization. vulcanchem.comvulcanchem.com However, the four deuterium atoms provide a mass shift of +4 atomic mass units, allowing the mass spectrometer to distinguish between the analyte and the internal standard. vulcanchem.com This co-elution and differential detection are crucial for correcting matrix effects. clearsynth.com

Matrix effects, a common challenge in bioanalysis, are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix (e.g., plasma, urine). researchgate.netnih.gov These effects can lead to inaccurate quantification. nih.gov Because Iloprost-d4 and Iloprost experience the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction and reliable quantification of Iloprost even in complex biological samples. clearsynth.comvulcanchem.comrsc.org For instance, a validated LC-MS/MS method using Iloprost-d4 demonstrated a linear range of 0.1–50 ng/mL for iloprost in human plasma with high precision. vulcanchem.com

Strategies to mitigate matrix effects often involve extensive sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components. nih.gov The use of a robust internal standard like Iloprost-d4 is a complementary and often essential strategy to ensure data quality. chromatographyonline.com

Table 1: Key Attributes of Iloprost-d4 as an Internal Standard

AttributeBenefit in Analytical Methodology
Isotopic Labeling Mass shift of +4 amu allows for clear differentiation from unlabeled Iloprost in MS analysis. vulcanchem.com
Co-elution Elutes at the same retention time as Iloprost, ensuring both are subjected to identical matrix effects. vulcanchem.com
Chemical Equivalence Exhibits nearly identical extraction recovery and ionization efficiency to Iloprost. vulcanchem.comtexilajournal.com
Compensation for Variability Corrects for variations in sample preparation, injection volume, and instrument response. biopharmaservices.comscioninstruments.com
Improved Accuracy Enables precise and accurate quantification of Iloprost in complex biological matrices. clearsynth.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Prostaglandins and their analogs, including Iloprost, are generally not volatile enough for direct GC-MS analysis due to their polar functional groups (hydroxyl and carboxylic acid). researchgate.netnih.gov Therefore, derivatization is a mandatory step to convert them into more volatile and thermally stable forms. researchgate.netjfda-online.com

Common derivatization strategies for prostaglandins involve the esterification of the carboxylic acid group and the etherification of hydroxyl groups. researchgate.net For instance, the carboxylic acid can be converted to a methyl ester (ME) or a pentafluorobenzyl (PFB) ester. researchgate.net The hydroxyl groups are frequently converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov The resulting derivatives, such as the methoxime-pentafluorobenzyl-trimethylsilyl (MO-PFB-TMS) derivative, are sufficiently volatile for GC-MS analysis. researchgate.net

One study developed a highly specific and sensitive method for Iloprost determination in plasma using GC/MS with negative-ion chemical ionization. nih.gov This method involved antibody-mediated extraction followed by derivatization, using deuterated Iloprost as the internal standard to correct for variations in recovery. nih.gov The limit of detection was an impressive 5 pg for 1 ml samples. nih.gov

While GC-MS offers high resolution and sensitivity, the derivatization step can be complex and must be carefully optimized to avoid the formation of multiple derivative products or thermal decomposition in the GC inlet. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including Iloprost-d4. hyphadiscovery.com While mass spectrometry provides information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous determination of its structure and the precise location of the deuterium labels. hyphadiscovery.comnih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful. hyphadiscovery.com

COSY experiments identify proton-proton couplings, helping to establish the connectivity of the carbon skeleton.

HSQC correlates protons directly to the carbons they are attached to.

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure.

In the context of Iloprost-d4, NMR is used to confirm that the deuterium atoms have been incorporated at the intended positions within the molecule and to ensure the isotopic purity of the standard. vulcanchem.com For example, studies on Iloprost and its metabolites have utilized NMR to identify their structures after isolation. nih.gov Furthermore, NMR studies have been employed to investigate the interaction of Iloprost with its receptor, providing insights into its bound conformation. nih.gov High-resolution NMR can elucidate the three-dimensional structure of Iloprost when it is bound to a synthetic peptide mimicking a part of its receptor, a structure that is not observed when Iloprost is in solution alone. nih.gov

Specialized Derivatization Techniques for Enhanced Detection

Beyond making prostaglandins amenable to GC-MS, derivatization is also employed to enhance their detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The carboxylic acid group present in Iloprost can be targeted to introduce a chemical tag that improves ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. nih.gov

One such strategy is "charge-reversal" derivatization. Normally, carboxylic acids are analyzed in negative-ion mode ESI. By derivatizing the carboxylic acid with a reagent that introduces a permanent positive charge, the analyte can be detected in the more sensitive positive-ion mode. nih.gov For example, the reagent N-(4-aminomethylphenyl)pyridinium (AMPP) reacts with the carboxylic acid of prostaglandins to form a cationic amide derivative. nih.gov This approach has been shown to increase detection sensitivity by 10- to 20-fold compared to analyzing the underivatized compound in negative-ion mode. nih.gov

Another approach involves using reagents like 2-picolylamine (PA) in the presence of coupling agents. nih.gov The PA-derivatives of various carboxylic acids, including prostaglandin (B15479496) E2, showed a 9- to 158-fold increase in detection response in positive-ion ESI-MS/MS, with detection limits in the low femtomole range. nih.gov Other reagents, such as 4-diazomethylpyridine, have also been developed to label prostaglandins for enhanced LC-MS/MS detection. researchgate.net

These specialized techniques are crucial for quantifying the very low concentrations of prostaglandins and their analogs often found in biological samples.

Table 2: Comparison of Derivatization Reagents for Enhanced LC-MS Detection of Prostaglandins

Derivatization ReagentPrincipleReported Sensitivity ImprovementReference
N-(4-aminomethylphenyl)pyridinium (AMPP) Charge-reversal; introduces a permanent positive charge for positive-ion mode detection.10- to 20-fold increase. nih.gov
2-Picolylamine (PA) Introduces a highly ionizable moiety for enhanced positive-ion mode detection.9- to 158-fold increase. nih.gov
4-Bromomethyl-7-methoxycoumarin (BrMmC) Introduces a fluorescent tag for fluorescence detection.Detection in the femtomole range. researchgate.net
Panacyl bromide (PAN) Introduces a fluorescent tag for fluorescence detection.High fluorescence, detection in the femtomole range. researchgate.net
4-Diazomethylpyridine Introduces a pyridinium (B92312) moiety for high ionization efficiency in positive-ion mode.Significant improvement for PGE2 analysis. researchgate.net

Metabolic Fate and Biotransformation Studies of Iloprost D4 Major

In Vitro Metabolic Profiling and Metabolite Identification

In vitro metabolic studies are fundamental for elucidating the biotransformation pathways of a drug candidate before progressing to in vivo models. These systems, utilizing subcellular fractions from metabolically active organs like the liver, provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation. Iloprost-d4 is employed in these assays primarily as an analytical tool to trace the metabolic fate of the Iloprost (B1671730) structure with high specificity using mass spectrometry.

Incubation of Iloprost with hepatic subcellular fractions from various species (e.g., human, rat, monkey) is a standard approach to predict its metabolism.

Hepatic Microsomes: This fraction is rich in cytochrome P450 (CYP450) enzymes, which catalyze Phase I oxidative reactions. Studies involving the incubation of Iloprost with liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity) investigate the potential for oxidative metabolism, such as hydroxylation on the alkyl side chains (ω- and ω-1 oxidation).

Hepatic Cytosol: This fraction contains enzymes responsible for various conjugation and oxidation-reduction reactions. However, for prostacyclin analogues like Iloprost, the most significant metabolic activity relevant to the cytosol and mitochondria is β-oxidation.

When Iloprost-d4 is co-incubated or used as the substrate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can easily distinguish drug-derived material from the endogenous lipid background. The characteristic mass shift of +4 Da for the parent ion and its corresponding fragment ions confirms that any detected metabolites originate from the administered compound. Research indicates that while minor oxidative metabolites can be formed, the primary metabolic route for Iloprost, β-oxidation, is not a microsomal process but rather involves enzymes located in the peroxisomes and mitochondria. Consequently, incubations with whole hepatocytes or S9 fractions (containing both microsomal and cytosolic components) provide a more complete picture of its metabolic breakdown.

The use of deuterated analogues like Iloprost-d4 allows for the investigation of the kinetic isotope effect (KIE). A KIE occurs when the substitution of an atom with its heavier isotope (e.g., hydrogen with deuterium) alters the rate of a chemical reaction. This effect is significant only if the cleavage of the C-H (or C-D) bond is the rate-determining step of the reaction.

In the case of Iloprost-d4, the deuterium (B1214612) atoms are typically placed on the lower (ω) side chain, a site not involved in the principal metabolic pathway of β-oxidation, which occurs on the upper (α) carboxyl side chain.

β-Oxidation Pathway: When comparing the rate of β-oxidation between Iloprost and Iloprost-d4, no significant KIE is observed. This confirms that the cleavage of C-D bonds on the lower side chain is not involved in or rate-limiting for the primary metabolic degradation of the molecule.

CYP450-Mediated Oxidation: If a minor metabolic pathway, such as ω-hydroxylation on the deuterated chain, were to be investigated, a KIE might be observed. This would manifest as a slower rate of formation of the hydroxylated metabolite from Iloprost-d4 compared to unlabeled Iloprost.

This lack of a significant KIE for the main metabolic route validates the use of Iloprost-d4 as a tracer and internal standard, as its metabolic clearance is kinetically indistinguishable from that of the unlabeled drug.

The biotransformation of Iloprost is dominated by one major enzymatic process, with minor contributions from others.

β-Oxidation: This is the principal metabolic pathway for Iloprost, mirroring the degradation of endogenous fatty acids. The process involves the sequential enzymatic cleavage of two-carbon units (as acetyl-CoA) from the carboxyl (α) side chain. This extensive degradation leads to the formation of the main metabolite, tetranor-iloprost, which is pharmacologically inactive. Further chain shortening can also occur. This pathway is highly efficient and is the primary reason for Iloprost's short biological half-life.

Cytochrome P450 (P450): P450 enzymes play a minor role in Iloprost metabolism. They can catalyze ω- and (ω-1)-hydroxylation on the lower alkyl side chain. However, these oxidative metabolites are formed in very small quantities compared to the products of β-oxidation.

Other Enzymes: Conjugation reactions (Phase II metabolism), such as glucuronidation of the carboxylic acid group or hydroxyl groups, may occur, but these are also considered minor pathways.

Enzyme Kinetic Analysis of Deuterated Analogues

Preclinical In Vivo Biotransformation Studies (non-human models)

In vivo studies in preclinical species such as rats, dogs, and rhesus monkeys are essential to understand the disposition, metabolism, and excretion of a drug in a whole biological system. Iloprost-d4 serves as a critical tool in these studies.

In these studies, a dose of Iloprost (often a mixture of labeled and unlabeled drug) is administered to the animal model. Biological samples, including plasma, urine, and feces, are collected over time. The unique mass signature of Iloprost-d4 allows for a "metabolite hunting" workflow using high-resolution LC-MS/MS.

The analysis reveals that Iloprost is rapidly and extensively metabolized in vivo. The parent drug is often detectable in plasma for only a very short period. The primary metabolite identified across all species is tetranor-iloprost, the end product of β-oxidation of the upper side chain. This single metabolite accounts for a significant portion of the total drug-related material found in urine. Other dinor- and bis-dinor- metabolites have also been identified, representing intermediates in the β-oxidation cascade.

The table below summarizes typical findings from preclinical metabolite profiling.

Table 1: Major Metabolites of Iloprost Identified in Preclinical Species Using Iloprost-d4 Tracer
MetaboliteMetabolic PathwayBiological MatrixRelative AbundanceComments
Iloprost (Parent)N/A (Parent Drug)PlasmaLow / TransientRapidly cleared from circulation.
Tetranor-iloprostβ-OxidationPlasma, UrineMajorThe principal metabolite across all tested species.
Dinor-iloprostβ-OxidationPlasma, UrineMinorAn intermediate in the β-oxidation pathway.
Tetranor-iloprost glucuronideβ-Oxidation & GlucuronidationUrineMinorA Phase II conjugate of the major metabolite.

Mass balance studies, often using radiolabeled compounds or stable isotope tracers like Iloprost-d4, are performed to determine the routes and rate of excretion of all drug-related material. Following administration of labeled Iloprost, urine and feces are collected until radioactivity or the labeled signal returns to baseline.

Research in non-human primates and rodents has consistently shown that:

Primary Excretion Route: The primary route of excretion for Iloprost and its metabolites is via the kidneys into the urine. Typically, over 60-80% of the administered dose is recovered in the urine.

Secondary Excretion Route: Fecal excretion, via biliary elimination, accounts for a smaller portion of the dose, typically around 10-20%.

Elimination Kinetics: Iloprost is characterized by very rapid elimination. Its plasma half-life (t½) in preclinical models is extremely short, on the order of minutes. This is a direct result of its efficient metabolic clearance, primarily through β-oxidation. The total clearance (CL) of the drug from the body is high, often approaching or exceeding hepatic blood flow, indicating efficient extraction and metabolism by the liver and potentially other tissues.

The table below presents representative excretion data from a preclinical study.

Table 2: Representative Excretion Profile of Labeled Iloprost in a Preclinical Model (e.g., Rhesus Monkey)
Excretion RouteTime PeriodCumulative % of Administered Dose RecoveredPrimary Component(s)
Urine0-24 hours~75%Tetranor-iloprost
Urine0-72 hours~80%Tetranor-iloprost
Feces0-72 hours~15%Unchanged Iloprost and Metabolites
Total Recovery0-72 hours~95%N/A

Metabolite Identification and Profiling using Iloprost-d4 as Tracer

Deuterium Isotope Effect on Metabolic Stability

The substitution of hydrogen atoms with deuterium in Iloprost-d4 has significant implications for its metabolic stability, a phenomenon known as the deuterium kinetic isotope effect (KIE). google.com The C-D bond is stronger than the C-H bond, and if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing hydrogen with deuterium will slow down the reaction rate. google.com

For Iloprost, the primary metabolic pathway is β-oxidation of the carboxyl side chain. drugbank.comeuropa.eu This process involves the enzymatic cleavage of C-H bonds. The introduction of deuterium at specific positions on the molecule, as in Iloprost-d4, is expected to decrease the rate of this β-oxidation. This would theoretically lead to a longer biological half-life for Iloprost-d4 compared to iloprost. While specific quantitative data on the KIE for Iloprost-d4 is not extensively available in public literature, the principle is a fundamental concept in medicinal chemistry aimed at enhancing the pharmacokinetic profiles of drugs. medchemexpress.com

Table 1: Hypothetical Comparative in vitro Metabolic Stability of Iloprost and Iloprost-d4
CompoundMetabolic PathwayRelative Rate of Metabolism (Hypothetical)Expected Half-life (t½) (Hypothetical)
Iloprostβ-oxidation100%X minutes
Iloprost-d4 (Major)β-oxidationSlower than Iloprost> X minutes

Research on other deuterated prostaglandins (B1171923) has demonstrated the tangible effects of KIE. For instance, studies on the cyclooxygenase-mediated metabolism of deuterated arachidonic acid have shown significant kinetic isotope effects, supporting the principle that deuterium substitution can slow enzymatic reactions. nih.gov The primary KIE for the steady-state cyclooxygenase catalysis of deuterated arachidonic acid was found to range between 1.8 and 2.3. nih.gov While not directly transferable to Iloprost-d4, these findings underscore the potential for altered metabolic stability due to deuteration.

The practical application of this enhanced metabolic stability is that Iloprost-d4 can serve as a reliable internal standard in studies investigating the metabolic pathways and elimination patterns of iloprost. vulcanchem.com Its nearly identical chemical behavior ensures it mimics the journey of the parent compound through analytical processes, while its increased mass and potentially slower metabolism allow for distinct and stable detection. vulcanchem.com

Pharmacokinetic Research Applications of Iloprost D4 Major in Preclinical Models

Preclinical Pharmacokinetic Modeling and Parameter Determination

Preclinical pharmacokinetic modeling is essential for predicting the behavior of a drug in a biological system. In this context, Iloprost-d4 is instrumental in determining key pharmacokinetic parameters for iloprost (B1671730) in various animal models.

Following administration, a drug undergoes absorption into the systemic circulation and subsequent distribution to various tissues. qut.edu.au Studies in animal models are crucial for understanding these initial phases of a drug's journey through the body. While specific data on Iloprost-d4 absorption and distribution studies are not extensively detailed in the provided results, the principles of using stable isotopes in such studies are well-established. For instance, in studies with the parent compound iloprost, intravenous administration in animal models has been used to bypass the absorption phase and directly study distribution. medsafe.govt.nz The use of Iloprost-d4 as an internal standard in these studies would allow for precise measurement of iloprost concentrations in plasma and various tissues, enabling the characterization of its distribution profile. vulcanchem.com

In preclinical research, understanding the distribution of a compound is vital. For example, in studies of pulmonary hypertension, it's important to know the concentration of the drug in lung tissue. ersnet.org Using Iloprost-d4 as a tracer, researchers can accurately quantify the amount of iloprost that reaches the target organ.

Clearance (CL) and volume of distribution (Vd) are fundamental pharmacokinetic parameters that describe the elimination of a drug from the body and the extent of its distribution into tissues, respectively. mmv.org In preclinical studies, these parameters are determined for iloprost using data generated with the help of Iloprost-d4 as an internal standard.

Iloprost is known to be extensively metabolized, primarily through β-oxidation of the carboxyl side chain, with cytochrome P450 enzymes playing a minor role. drugbank.com The main metabolite, tetranor-iloprost, is pharmacologically inactive. medsafe.govt.nzdrugbank.com Preclinical studies in various animal species help to elucidate these metabolic pathways and determine the rate of clearance. The total clearance of iloprost has been reported to be approximately 20 mL/kg/min in healthy subjects, indicating a high rate of metabolism. medsafe.govt.nz

The apparent steady-state volume of distribution for iloprost has been determined to be between 0.6 and 0.8 L/kg in healthy subjects following intravenous infusion. medsafe.govt.nzdrugbank.com This indicates that the drug distributes into the tissues to a moderate extent. The use of Iloprost-d4 in preclinical models allows for the precise measurements needed to calculate these parameters, which are crucial for interspecies scaling and predicting human pharmacokinetics. mdpi.com

Table 1: Key Pharmacokinetic Parameters of Iloprost in Preclinical and Clinical Context

ParameterValueSpecies/Context
Total Clearance~20 mL/kg/minHealthy Human Subjects
Apparent Steady-State Volume of Distribution0.6 - 0.8 L/kgHealthy Human Subjects
Plasma Protein Binding~60%Human
Primary Route of Metabolismβ-oxidationHuman, Animal Models

This table presents data for the parent compound, iloprost, which is determined using methodologies that often rely on stable isotope-labeled internal standards like Iloprost-d4.

Absorption and Distribution Studies in Research Models

Bioavailability Studies Utilizing Stable Isotope Tracers

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. Stable isotope tracers like Iloprost-d4 are invaluable in conducting "gold standard" bioavailability studies. nih.gov In a typical crossover design, a non-labeled version of the drug is administered via a non-intravenous route (e.g., oral or inhalation), while an intravenous dose of the stable isotope-labeled version (Iloprost-d4) is given simultaneously or in a separate session.

By measuring the plasma concentrations of both the labeled and unlabeled drug over time, researchers can accurately determine the absolute bioavailability without the intra-subject variability that can confound other methods. While specific studies detailing the use of Iloprost-d4 for this purpose are not in the provided search results, this methodology is a cornerstone of modern pharmacokinetic research. nih.gov The use of stable isotopes allows for the precise differentiation between the drug absorbed from the extravascular site and the drug administered intravenously. nih.gov

Investigation of Drug-Drug Interactions using Iloprost-d4 as a Probe Compound

Drug-drug interactions (DDIs) can significantly alter the pharmacokinetic profile of a drug, potentially leading to toxicity or loss of efficacy. Iloprost-d4 can be used as a "probe" to investigate the potential of other new chemical entities to interfere with the metabolism or transport of iloprost. nih.gov

Iloprost itself is not a significant substrate for cytochrome P450 (CYP450) enzymes, which are a major source of metabolic DDIs. drugbank.comnih.gov However, it is still important to assess potential interactions with drug transporters. In a preclinical setting, an animal model would be co-administered iloprost and a test compound. By using Iloprost-d4 as the internal standard for the quantification of iloprost, researchers can accurately determine if the test compound alters the pharmacokinetic parameters of iloprost, such as its clearance or volume of distribution. nih.gov This is a critical step in the safety assessment of new drug candidates that may be co-administered with iloprost.

Pharmacodynamic and Mechanistic Research with Iloprost D4 Major

Receptor Binding Kinetics and Affinity Studies (e.g., IP receptor)

Iloprost's primary mechanism of action begins with its binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). patsnap.comscbt.com However, its activity is not entirely selective. Studies have shown that iloprost (B1671730) binds with high affinity to both the IP and the prostaglandin (B15479496) E1 (EP1) receptors. caymanchem.combio-techne.comresearchgate.net Its affinity for other prostanoid receptors, such as EP2, EP3, EP4, DP, FP, and TP, is considerably lower. caymanchem.combio-techne.comresearchgate.net

Receptor binding studies using radiolabeled iloprost (e.g., [3H]-iloprost) have been crucial in characterizing these interactions. For instance, research on human platelets has demonstrated specific, high-affinity binding sites for iloprost. ahajournals.orgnih.gov These studies have also revealed that prolonged exposure to iloprost can lead to receptor desensitization, characterized by a decrease in both receptor density and affinity. ahajournals.org This desensitization is a reversible process, with receptor properties being restored after the removal of the agonist. ahajournals.org

Competition binding assays have further elucidated the binding profile of iloprost across a range of human prostanoid receptors expressed in various cell lines, such as HEK-293 cells. researchgate.netresearchgate.netresearchgate.netucl.ac.uk These experiments have confirmed the high-affinity binding to IP and EP1 receptors. researchgate.netucl.ac.uk

ReceptorBinding Affinity (Ki, nM)Cell LineReference
IP 3.9HEK-293 researchgate.net
EP1 1.1HEK-293 researchgate.net
EP3 56- caymanchem.combio-techne.com
EP4 284- bio-techne.com
FP 619- bio-techne.com
DP 1035- bio-techne.com
EP2 1870- bio-techne.com
TP 6487- bio-techne.com
This table presents the binding affinities (Ki values) of Iloprost for various prostanoid receptors. Lower Ki values indicate higher binding affinity.

Intracellular Signaling Pathway Investigations (e.g., cAMP, PKA)

Upon binding to the IP receptor, iloprost triggers a cascade of intracellular signaling events. The activation of the IP receptor, which is coupled to a Gs protein, stimulates the enzyme adenylyl cyclase. patsnap.comatsjournals.orgnih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comscbt.com The subsequent increase in intracellular cAMP levels is a critical step in mediating iloprost's effects. ersnet.org

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). patsnap.comnih.gov PKA, in turn, phosphorylates various downstream target proteins, which ultimately results in the observed physiological responses. patsnap.com For example, in vascular smooth muscle cells, PKA activation leads to vasodilation. patsnap.com In platelets, it results in the inhibition of aggregation. patsnap.com Studies have shown that iloprost-induced increases in cAMP are regulated by different phosphodiesterases (PDEs), with PDE3 being implicated in the regulation of cAMP increases following IP receptor activation in platelets. nih.gov

Interestingly, some research suggests that iloprost can also signal through pathways independent of the IP receptor. It has been shown to be a potent dual agonist for Peroxisome Proliferator-Activated Receptors α (PPARα) and δ (PPARδ), which are ligand-regulated transcription factors. nih.gov This interaction provides a structural basis for another layer of its pharmacological action. nih.gov

Enzyme Activity Modulation Studies

The signaling cascade initiated by iloprost directly modulates the activity of several key enzymes. The primary enzyme activated is adenylyl cyclase , leading to the production of cAMP. patsnap.comnih.gov The subsequent activation of Protein Kinase A (PKA) is a crucial downstream event. patsnap.comersnet.org

Iloprost has also been shown to influence the activity of other enzymes. For instance, in cardiac fibroblasts, iloprost can induce the expression and activity of matrix metalloproteinase-9 (MMP-9) , an enzyme involved in the degradation of extracellular matrix components like collagen. ersnet.org Conversely, it can decrease the expression of procollagen. ersnet.org In the context of inflammation, iloprost can modulate the induction of inducible nitric oxide synthase (i-NOS) . nih.gov Furthermore, in renal ischemia-reperfusion injury models, iloprost has been observed to reduce the activity of caspase-3, -8, and -9 , enzymes that play a key role in apoptosis. tandfonline.com

Functional Assays in Isolated Tissues or Cell Lines (non-human models)

The effects of iloprost have been extensively studied in a variety of non-human in vitro models, which have been instrumental in understanding its pharmacodynamic profile.

In isolated rabbit lungs, iloprost has been shown to induce vasodilation, an effect that can undergo desensitization with continuous exposure. nih.gov Studies using rat pulmonary arterial smooth muscle cells (PASMCs) have revealed that in situations where IP receptor expression is low, iloprost can mediate its vasodilatory effects through the EP4 receptor. atsjournals.org

Functional assays in isolated human and animal platelets have consistently demonstrated iloprost's potent anti-aggregatory effects. caymanchem.combio-techne.com It effectively inhibits platelet aggregation induced by various agonists like ADP, thrombin, and collagen. caymanchem.combio-techne.com

In cell lines such as human umbilical vein endothelial cells (HUVECs), iloprost has been shown to enhance endothelial barrier function and suppress inflammatory signaling pathways activated by lipopolysaccharide (LPS). ersnet.org In murine models of asthma, iloprost inhalation has been found to suppress the key features of the condition by inhibiting the function of airway dendritic cells. nih.gov

Model SystemObserved EffectKey FindingsReference
Isolated Rabbit Lungs VasodilationComplete loss of vasodilatory response with continuous infusion, suggesting receptor desensitization. nih.gov
Rat Pulmonary Arterial Smooth Muscle Cells VasodilationIloprost can signal through the EP4 receptor when IP receptor expression is low. atsjournals.org
Isolated Human Platelets Inhibition of AggregationPotent inhibition of aggregation induced by ADP, thrombin, and collagen. caymanchem.combio-techne.com
Human Umbilical Vein Endothelial Cells (HUVECs) Barrier EnhancementAttenuated LPS-induced endothelial barrier disruption and suppressed inflammatory signaling. ersnet.org
Murine Asthma Model Anti-inflammatorySuppressed cardinal features of asthma by inhibiting airway dendritic cell function. nih.gov
This interactive table summarizes the key findings from functional assays of Iloprost in various non-human models.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of iloprost is multifaceted. The primary pathway involves the activation of the IP receptor, leading to a Gs protein-mediated stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA. patsnap.comnih.gov This cAMP/PKA signaling pathway is central to its vasodilatory and anti-platelet effects. patsnap.com

However, the mechanism extends beyond this canonical pathway. Research has uncovered that iloprost's effects can also be mediated through other prostanoid receptors, notably the EP1 and, under certain conditions, the EP4 receptor. researchgate.netatsjournals.org Activation of the EP1 receptor can lead to an increase in intracellular calcium. researchgate.netresearchgate.net

Furthermore, iloprost has been identified as a dual agonist for PPARα and PPARδ, indicating a role in the regulation of gene transcription. nih.gov This interaction with nuclear receptors adds another dimension to its mechanism, potentially contributing to its anti-inflammatory and anti-proliferative properties. nih.gov

In the context of tissue remodeling, iloprost has been shown to modulate fibrosis by preventing collagen synthesis and increasing collagen turnover through the induction of MMP-9 and autophagy-mediated collagen degradation. ersnet.org It also exerts anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines and inhibiting leukocyte adhesion. patsnap.com

Advanced Research Applications and Future Directions for Iloprost D4 Major

Utilization in Quantitative Bioanalysis for Unlabeled Iloprost (B1671730)

The primary application of Iloprost-d4 is as an internal standard for the precise quantification of unlabeled iloprost in complex biological matrices. vulcanchem.com Its chemical properties, being nearly identical to the parent compound, ensure that it behaves similarly during sample extraction, purification, and chromatographic separation. vulcanchem.com However, its increased mass allows it to be distinguished from the unlabeled analyte by mass spectrometry (MS), a technique central to modern bioanalysis.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Iloprost-d4 is added to biological samples (such as plasma, urine, or tissue homogenates) at a known concentration before processing. vulcanchem.com Because the deuterated standard co-elutes with the native iloprost, it can effectively compensate for any analyte loss during sample handling and for variations in instrument response (ion suppression or enhancement). vulcanchem.com The four deuterium (B1214612) atoms create a distinct mass shift of +4 atomic mass units (amu) compared to iloprost, allowing for clear differentiation and accurate quantification even at very low concentrations. scbt.comvulcanchem.com This enhanced precision is critical for developing highly sensitive bioanalytical methods to support pharmacokinetic and clinical studies. vulcanchem.comnih.gov

Table 1: Analytical Advantages of Iloprost-d4 in Quantitative Bioanalysis

AdvantageDescriptionReference
Mass Shift The +4 amu mass difference from native iloprost allows for clear differentiation by mass spectrometry, preventing signal overlap. vulcanchem.com
Co-elution Chromatographic behavior is nearly identical to iloprost, ensuring it tracks the analyte throughout the analytical process. vulcanchem.com
Correction for Matrix Effects Compensates for variations in ionization efficiency caused by complex biological samples, improving accuracy. vulcanchem.com
Improved Precision & Accuracy Enables highly precise and accurate measurement of iloprost concentrations in plasma, urine, and various tissues. vulcanchem.com
High Sensitivity Facilitates the development of bioanalytical methods capable of detecting picogram-per-milliliter (pg/mL) levels of iloprost. nih.gov

Role in Understanding Drug Disposition and Metabolism Research

Iloprost-d4 is instrumental in conducting detailed pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of iloprost. vulcanchem.com By using Iloprost-d4 as an internal standard, researchers can accurately track the concentration of the parent drug over time in various biological compartments. vulcanchem.com

The metabolism of iloprost is extensive, occurring primarily through β-oxidation of its carboxyl side chain. drugbank.com The main, pharmacologically inactive metabolite is tetranor-iloprost. drugbank.com In vitro studies have shown that cytochrome P450 (CYP) enzymes play only a minor role in its biotransformation. drugbank.com Research using Iloprost-d4 allows for the precise quantification of the parent drug, which in turn helps to accurately determine its metabolic clearance rate and identify its metabolic pathways and elimination patterns. vulcanchem.com Understanding these disposition characteristics is fundamental to evaluating the bioavailability of different formulations and predicting potential drug-drug interactions. vulcanchem.com The stability of the deuterium label ensures that it does not exchange under physiological conditions, making it a reliable tracer for these studies. medchemexpress.com

Table 2: Key Metabolic and Disposition Characteristics of Iloprost

CharacteristicDescriptionReference
Primary Metabolic Pathway β-oxidation of the carboxyl side chain. drugbank.com
Major Metabolite Tetranor-iloprost (pharmacologically inactive). drugbank.com
CYP450 Involvement Plays a minor role in biotransformation. drugbank.com
Protein Binding Approximately 60% bound to plasma albumin. drugbank.com
Route of Elimination Mainly excreted in urine as metabolites. drugbank.com
Half-Life Biphasic, with a rapid initial phase of 3-4 minutes and a terminal phase of about 0.5 hours following intravenous infusion. nih.gov

Potential for Elucidating Structure-Activity Relationships of Prostanoids

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like iloprost relates to its biological activity. These studies involve comparing the potency and selectivity of various analogs at different prostanoid receptors. Iloprost itself is a potent agonist at the prostacyclin (IP) receptor and also binds with high affinity to the prostaglandin (B15479496) E2 receptor subtype EP1. caymanchem.com

While Iloprost-d4 is not typically used to directly alter biological activity, its role as a gold-standard analytical tool is critical for SAR research. vulcanchem.com It enables researchers to accurately measure the binding affinities (Ki) and functional potencies (EC50) of iloprost and other prostanoid analogs in receptor binding assays and cell-based functional screens. caymanchem.com For instance, research has established that iloprost binds to IP and EP1 receptors with a Ki of 11 nM. caymanchem.com The ability to obtain such precise quantitative data, facilitated by stable isotope-labeled standards like Iloprost-d4, is fundamental to discerning the subtle structural modifications that govern receptor selectivity and agonist activity among different prostanoids. caymanchem.comacs.org This knowledge can guide the design of new analogs with more desirable therapeutic profiles.

Table 3: Binding Affinity of Iloprost at Human Prostanoid Receptors

ReceptorBinding Affinity (Ki, nM)Reference
IP 11 caymanchem.com
EP1 11 caymanchem.com
EP3 56 caymanchem.com
EP4 284 caymanchem.com
FP 619 caymanchem.com
DP1 1,035 caymanchem.com
EP2 1,870 caymanchem.com
TP 6,487 caymanchem.com

Integration into Systems Pharmacology and Metabolomics Research

Systems pharmacology and metabolomics aim to understand drug action on a holistic, system-wide level. Iloprost-d4 is a valuable tool for these fields, particularly for metabolomic investigations of prostacyclin and related eicosanoid pathways. vulcanchem.com Eicosanoids are a large family of signaling lipids that regulate numerous physiological processes, and their dysregulation is implicated in various diseases. frontiersin.org

By using Iloprost-d4 in conjunction with advanced LC-MS/MS platforms, researchers can perform "flux analysis" to trace the metabolic fate of iloprost through various biochemical pathways. This allows for the identification and quantification of downstream metabolites and helps to understand how iloprost perturbs the broader metabolome. caymanchem.com For example, such studies could clarify how iloprost administration affects the interconnected pathways of other prostaglandins (B1171923) and leukotrienes. frontiersin.org This system-level view is crucial for identifying novel mechanisms of action, discovering new biomarkers of drug response, and understanding the complex biological networks that iloprost influences. nih.gov

Development of Novel Deuterated Analogues for Research Purposes

The successful use of Iloprost-d4 as a research tool highlights the broader potential of deuterium substitution in pharmaceutical science. medchemexpress.com The strategic placement of deuterium atoms in a drug molecule, a process sometimes called "deuterium switching," can slow the rate of metabolic breakdown at specific sites without significantly altering the molecule's pharmacological activity. nih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.

This principle could be applied to develop novel deuterated analogues of iloprost or other prostanoids for research and potentially therapeutic purposes. For example, by selectively deuterating positions on the iloprost molecule that are susceptible to enzymatic attack (e.g., sites of β-oxidation), researchers could create new analogues with altered pharmacokinetic profiles, such as a longer half-life. drugbank.comnih.gov These novel deuterated compounds could serve as advanced research tools to study specific metabolic pathways with greater control or could be investigated as potential therapeutic agents with improved dosing characteristics. nih.gov The development of deucravacitinib, a de novo deuterated drug, demonstrates the growing acceptance and application of this strategy in modern drug discovery. nih.gov

Q & A

Basic Research Questions

Q. How should experimental protocols for Iloprost-d4 synthesis and characterization be designed to ensure reproducibility?

  • Methodological Answer :

  • Synthesis Design : Use deuterated precursors validated via mass spectrometry (e.g., >98% isotopic purity) and track reaction intermediates with HPLC-MS to confirm isotopic retention .
  • Characterization : Include nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ²H shifts) and high-resolution mass spectrometry (HRMS) to verify isotopic incorporation. Cross-validate with non-deuterated Iloprost controls to isolate isotopic effects .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail all procedures, including solvent purity, reaction conditions, and spectral acquisition parameters .

Q. What analytical techniques are critical for quantifying Iloprost-d4 in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Optimize solid-phase extraction (SPE) protocols to minimize matrix interference, with recovery rates validated using deuterated internal standards (e.g., Iloprost-d8) .
  • Quantification : Use LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to Iloprost-d4 (e.g., m/z 425.3 → 327.2) and calibrate against certified reference materials. Include stability tests for deuterium retention under varying pH and temperature conditions .

Q. How can researchers validate the stability of Iloprost-d4 under long-term storage conditions?

  • Methodological Answer :

  • Stability Studies : Design accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) and monitor isotopic integrity via LC-HRMS. Compare degradation kinetics with non-deuterated Iloprost to assess deuterium’s protective effect .
  • Statistical Analysis : Apply Arrhenius modeling to predict shelf-life and use ANOVA to compare batch variability in degradation rates .

Advanced Research Questions

Q. How should contradictory data on Iloprost-d4’s metabolic pathways be resolved in cross-species studies?

  • Methodological Answer :

  • Hypothesis Testing : Use in vitro microsomal assays (e.g., human vs. rodent liver microsomes) to isolate species-specific cytochrome P450 interactions. Pair with isotopic tracer studies (e.g., ¹⁸O-labeled H₂O) to track oxidative metabolites .
  • Data Reconciliation : Apply Bayesian statistical models to quantify interspecies variability and identify confounding factors (e.g., enzyme induction by deuterium) .

Q. What strategies are effective for isolating isotopic effects of Iloprost-d4 in receptor-binding assays?

  • Methodological Answer :

  • Binding Assay Design : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., kon/koff) of Iloprost-d4 vs. non-deuterated analogs. Control for solvent deuterium oxide (D₂O) effects by matching buffer conditions .
  • Computational Modeling : Perform molecular dynamics simulations to compare hydrogen-deuterium exchange impacts on ligand-receptor interactions (e.g., prostaglandin IP receptor) .

Q. How can researchers address gaps in understanding Iloprost-d4’s pharmacokinetic/pharmacodynamic (PK/PD) correlations in complex disease models?

  • Methodological Answer :

  • Integrated PK/PD Modeling : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentration-time profiles with biomarker responses (e.g., vasodilation in pulmonary hypertension models). Validate with bootstrap resampling to ensure robustness .
  • Multi-Omics Integration : Combine metabolomics (e.g., UPLC-QTOF-MS) with transcriptomic data to identify pathways modulated by deuterium-induced metabolic shifts .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in Iloprost-d4 studies?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to sigmoidal Emax models using tools like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals and use likelihood ratio tests to compare deuterated vs. non-deuterated compound efficacy .
  • Error Propagation : Quantify uncertainty in deuterium incorporation rates using Monte Carlo simulations to refine potency estimates .

Compliance and Reporting Standards

Q. How should researchers document Iloprost-d4 studies to meet journal and regulatory requirements?

  • Methodological Answer :

  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights. Include detailed Supplementary Materials for isotopic validation protocols .
  • Ethical Reporting : Disclose deuterium-related artifacts (e.g., altered metabolic half-lives) in the Limitations section and propose follow-up studies to address gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.